Degrader 32
Description
Properties
Molecular Formula |
C48H48Cl2N6O5 |
|---|---|
Molecular Weight |
859.849 |
IUPAC Name |
3-(4-(3-(4-((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1 |
InChI Key |
SXPSRFOBNYZXKH-UZLVNVLGSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Degrader 32 |
Origin of Product |
United States |
Rational Design and Advanced Synthetic Strategies for Degrader 32 Type Compounds
Heterobifunctional Degrader Design Principles
Heterobifunctional degraders are engineered molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate a specific protein of interest (POI). tocris.comrhhz.net These chimeric molecules are modular in nature, consisting of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. nih.gov The simultaneous binding of the degrader to both the POI and an E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. nih.gov This polyubiquitination marks the POI for degradation by the 26S proteasome. nih.gov
The design of these degraders is a multifaceted process that requires careful consideration of the interactions between the degrader, the target protein, and the E3 ligase. The formation of a stable and productive ternary complex is paramount for efficient degradation. nih.gov A phenomenon known as the "hook effect" can occur at supraoptimal concentrations of the degrader, where the formation of binary complexes (degrader-POI and degrader-E3 ligase) predominates over the desired ternary complex, leading to reduced degradation efficiency. nih.gov
Target Protein of Interest (POI) Ligand Selection and Chemical Optimization
An important aspect of POI ligand selection is the identification of an appropriate "exit vector" or attachment point for the linker. This is a position on the ligand where the linker can be attached without significantly compromising the ligand's binding affinity for the POI. tocris.com Structure-guided design, often aided by X-ray crystallography or computational modeling, is frequently employed to identify suitable exit vectors. acs.org
For instance, in the development of degraders for Bruton's tyrosine kinase (BTK), a despropenoyl derivative of ibrutinib (B1684441) has been utilized as the targeting ligand. nih.gov Similarly, for the degradation of SMARCA2 and SMARCA4, specific ligands have been developed and incorporated into PROTACs, such as PROTAC SMARCA2/4-degrader-32. medchemexpress.commedchemexpress.eu The development of MDM2 degraders has involved the use of nutlin-based ligands, which are known inhibitors of the MDM2-p53 interaction. nih.govwisc.edu
The optimization of the POI ligand is an ongoing process in the field. Researchers continuously seek to develop new ligands with improved properties, such as higher affinity, greater selectivity, and better suitability for incorporation into degraders.
E3 Ubiquitin Ligase Recruiter Selection and Modulation
The human genome encodes over 600 E3 ubiquitin ligases, yet only a small number have been successfully harnessed for targeted protein degradation. scienceopen.com The selection of the E3 ligase and its corresponding ligand is a crucial determinant of a degrader's activity, as it can influence the stability of the ternary complex and the cell-type-specific expression of the E3 ligase can impact the degrader's efficacy in different tissues. nih.gov
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex and is one of the most widely used E3 ligases in degrader development. tocris.com Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). tocris.comacs.org These ligands are well-characterized and possess favorable physicochemical properties. tocris.com
The use of IMiD-based ligands can sometimes lead to the off-target degradation of "neosubstrates," which are proteins that are naturally degraded by CRBN in the presence of these ligands, such as IKZF1 and IKZF3. tocris.com However, the degradation of these neosubstrates can be modulated or avoided by modifying the exit vector and the linker used in the degrader design. tocris.com
Recent advancements have led to the development of novel CRBN ligands. For example, "cyclimids" are a class of CRBN binders inspired by the C-terminal cyclic imide degrons of CRBN's natural substrates. nih.govbiorxiv.org These cyclimids have shown distinct modes of interaction with CRBN and can be used to develop potent and selective degraders. nih.gov Covalent CRBN ligands have also been developed, which can enhance degradation efficiencies and expand the scope of targetable proteins. rsc.org
Table 1: Examples of Cereblon (CRBN) Ligands and their Applications in Degraders
| Ligand Type | Parent Compound | Example Application | Reference |
|---|---|---|---|
| IMiD | Thalidomide | Component of BTK degrader 32 | nih.gov |
| IMiD | Lenalidomide | Component of MDM2 this compound | nih.gov |
| IMiD | Pomalidomide | Used in the synthesis of a BRD4/CBP/EP300 degrader | acs.org |
| Cyclimid | JQ1-XcQ | BRD4 degradation | nih.gov |
| Covalent | FS-ARV-825 | Covalent labeling of CRBN for BRD4 degradation | rsc.org |
The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the CRL2^VHL^ E3 ligase complex. nih.gov It is another frequently utilized E3 ligase in the design of heterobifunctional degraders. tandfonline.com Small-molecule ligands for VHL have been developed through structure-based design and are widely used in the synthesis of PROTACs. nih.govnih.gov
The development of VHL ligands has been a significant area of research, leading to a diverse chemical space of VHL-recruiting moieties. tandfonline.com These ligands have been incorporated into degraders targeting a wide range of proteins. For example, VHL ligands have been used to create degraders for SMARCA2/4. medchemexpress.eu The choice between a VHL and a CRBN ligand can have a profound impact on the degradation profile of a PROTAC, as demonstrated in studies comparing the efficacy of degraders that differ only in their E3 ligase ligand. nih.gov
Table 2: Key von Hippel-Lindau (VHL) Ligands in Degrader Development
| Ligand | Application | Key Finding | Reference |
|---|---|---|---|
| VH032 | Used in various PROTACs | Effective in inducing degradation of target proteins | nih.gov |
| VH298 | VHL inhibitor and PROTAC component | Stabilizes VHL protein levels | nih.gov |
| VHL-1 | General VHL ligand | Used in the development of IAP-VHL hetero-PROTACs | acs.org |
Mouse double minute 2 homolog (MDM2) is an E3 ligase that is a key negative regulator of the p53 tumor suppressor. creative-biolabs.com Inhibitors of the MDM2-p53 interaction, such as nutlins, have been repurposed as ligands for recruiting MDM2 in the context of PROTACs. creative-biolabs.com
MDM2-based degraders can be designed to either degrade MDM2 itself or to use MDM2 to degrade other target proteins. researchgate.net For example, a degrader was developed that links a nutlin derivative to a CRBN ligand to induce the degradation of MDM2. nih.govwisc.edu In another approach, an MDM2 ligand was linked to a BRD4 ligand to create a degrader that targets BRD4 for destruction while also stabilizing p53. scienceopen.com While promising, MDM2-recruiting degraders have been reported to be generally less effective than those that recruit CRBN or VHL. scienceopen.com
Expanding the toolbox of available E3 ligases is a major goal in the field of targeted protein degradation. DDB1 and CUL4-associated factor 15 (DCAF15) and Ring Finger Protein 126 (RNF126) are two E3 ligases that have been explored for this purpose.
Aryl sulfonamides have been identified as ligands that can recruit DCAF15. researchgate.net Efforts have been made to optimize these ligands and incorporate them into heterobifunctional degraders. nih.gov However, challenges remain in developing DCAF15-based degraders that are broadly applicable to a range of target proteins. nih.gov
Covalent chemistry has been employed to develop ligands for RNF126. biorxiv.org For example, a covalent RNF126-targeting handle has been developed and successfully used to create a degrader for the androgen receptor. biorxiv.org Further research into these and other E3 ligases will likely expand the possibilities for designing novel and effective protein degraders.
Emerging E3 Ligase Recruiters
The specificity and efficacy of a PROTAC are critically dependent on the E3 ubiquitin ligase it recruits. frontiersin.org PROTACs are heterobifunctional molecules that typically consist of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a linker to connect them. precisepeg.com The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the target. nih.gov
For many years, the development of PROTACs was dominated by the use of a limited number of E3 ligases, primarily Von Hippel-Lindau (VHL) and Cereblon (CRBN), due to the availability of well-characterized, high-affinity small molecule ligands. frontiersin.orgnih.govnih.gov For instance, a notable MDM2 degrader, referred to as this compound, connects the MDM2 ligand nutlin to the CRBN ligand lenalidomide. researchgate.net Similarly, PROTAC BRD4 Degrader-32 utilizes a CRBN-binding domain to achieve its degradation effect. medchemexpress.eu
However, the reliance on VHL and CRBN presents limitations, as the expression levels of these ligases can vary across different cell types and disease states, potentially affecting the degrader's efficacy and creating therapeutic resistance. nih.govtandfonline.com This has spurred significant research into identifying and developing ligands for other E3 ligases among the more than 600 known in the human proteome. frontiersin.orgbldpharm.com The expansion of the E3 ligase toolkit offers the potential to improve tissue specificity, overcome resistance, and expand the range of proteins that can be targeted for degradation. tandfonline.combldpharm.com
Emerging E3 ligases that are being actively explored for PROTAC design include:
Mouse Double Minute 2 (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) : These have been among the next most exploited E3 ligases after VHL and CRBN. nih.gov
RNF114 : The natural product nimbolide (B1678885) was identified as a recruiter for RNF114. A PROTAC named XH2, which combines nimbolide with the BRD4 inhibitor JQ1, successfully induced the degradation of BRD4, validating RNF114 as a recruitable E3 ligase for TPD. nih.gov
DCAF16 : Covalent ligand screening and chemoproteomics have led to the discovery of ligands for novel E3 ligases like DCAF16. nih.gov Researchers have identified a specific fumaramide (B1208544) handle that, when attached to a ligand for the androgen receptor (AR), could degrade both AR and its splice variant AR-V7 in a DCAF16-dependent manner. biorxiv.org This demonstrates the potential for creating modular monovalent degraders by targeting this ligase. biorxiv.org
Other DDB1- and CUL4-associated factors (DCAFs) : Besides DCAF16, other members of the DCAF family, such as DCAF11 and DCAF15, are being investigated as potential E3 ligase targets for PROTACs. bldpharm.com
The development of covalent targeting strategies for E3 ligases is a particularly innovative approach, as it does not necessarily compromise the catalytic nature of the PROTAC and expands the scope of usable ligases. nih.gov
| E3 Ligase | Recruiting Ligand Example | Representative "this compound" or PROTAC | Target Protein |
| Cereblon (CRBN) | Lenalidomide/Pomalidomide | MDM2 this compound, PROTAC BRD4 Degrader-32 | MDM2, BRD4 |
| VHL | VHL-1 | EGFR Degrader 31 | EGFR |
| RNF114 | Nimbolide | XH2 | BRD4 |
| DCAF16 | Fumaramide-based handle | ML 2-9 | Androgen Receptor (AR) |
Linker Design and Engineering in PROTACs
The length of the linker is a crucial parameter that must be optimized to facilitate the productive formation of the POI-PROTAC-E3 ternary complex. mdpi.com An optimal linker length allows for the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitin transfer. creative-biolabs.com If a linker is too short, it can cause steric hindrance, preventing the complex from forming correctly. creative-biolabs.com Conversely, a linker that is too long may lead to reduced efficacy due to excessive flexibility and a potential decrease in the stability of the ternary complex. mdpi.com
The optimal length is highly dependent on the specific POI and E3 ligase pair. For example, in a series of androgen receptor (AR) degraders, compound 31, with a linker of a specific length, showed a half-maximal degradation concentration (DC50) of 5.7 nM. umich.edu However, adding just one more methylene (B1212753) group to create this compound resulted in a less potent compound with a DC50 of 92 nM. umich.edu This illustrates the high sensitivity of degradation efficiency to linker length. A common strategy in PROTAC development is to synthesize a library of degraders with linkers of varying lengths—often using simple alkyl or PEG chains—to empirically determine the optimal distance for a given system. mdpi.commusechem.com
The chemical nature of the linker impacts a PROTAC's solubility, metabolic stability, and cell permeability. precisepeg.comdrugdiscoverytrends.com Early PROTAC designs frequently used flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains. precisepeg.comnih.gov
Alkyl Chains : These are synthetically accessible and stable but are often hydrophobic, which can limit aqueous solubility. precisepeg.com
PEG Linkers : These chains of ethylene (B1197577) glycol units are hydrophilic, which can improve the solubility of the PROTAC molecule. precisepeg.comaxispharm.com However, they may have lower metabolic stability. precisepeg.com
More recent strategies have focused on incorporating rigid structural motifs into the linker. nih.gov Rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing its potency and stability. researchgate.net For instance, an EGFR degrader, compound 32, was developed by replacing a flexible long alkylene linker with a rigid piperidinyl group, resulting in another potent degrader. acs.orgnih.gov
Common rigid motifs include:
Cycloalkane structures : Piperazine (B1678402) and piperidine (B6355638) rings are frequently used to add rigidity and can also enhance water solubility and metabolic stability. precisepeg.comresearchgate.net
Alkynes and Triazoles : These motifs introduce rigidity and are often metabolically stable. nih.gov Triazoles, typically formed via "click chemistry," are particularly popular in PROTAC synthesis. precisepeg.com
The choice between a flexible and a rigid linker involves a trade-off. While flexible linkers can allow the PROTAC to adopt various conformations to find a productive binding mode, rigid linkers can lock the molecule into a single, highly active conformation, but this requires more precise design. musechem.comresearchgate.net
| Linker Type | Common Motifs | Key Properties | Example Compound Context |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Improves solubility (PEG), synthetically accessible, can adopt multiple conformations. | Early-stage PROTAC optimization, AR Degrader 31 (alkylene). precisepeg.comumich.edu |
| Rigid | Piperidine, Piperazine, Alkynes, Triazoles | Enhances metabolic stability, pre-organizes conformation, can improve cell permeability. | EGFR this compound (piperidinyl), PROTAC BRD4 Degrader-32 (carbon-carbon linked). acs.orgmedchemexpress.eu |
Linker Length Optimization
Monofunctional Degrader Design Methodologies
In contrast to the bifunctional nature of PROTACs, monofunctional degraders are single-headed compounds that can induce protein degradation without simultaneously binding to an E3 ligase via a dedicated ligand. These molecules operate through distinct mechanisms, such as modulating protein-protein interactions or by adding features that mark the target for destruction.
Ligand-Induced Protein-Protein Interaction (PPI) Modulators (Molecular Glues)
Molecular glues are small molecules that induce a novel protein-protein interaction (PPI) between a target protein and a component of the UPS, typically an E3 ligase substrate receptor. rhhz.net They function by binding to the surface of the E3 ligase, altering its topography to create a new binding site for the target protein, which then becomes a "neosubstrate" for ubiquitination and subsequent degradation. acs.org
Unlike PROTACs, which have a modular design, the discovery of molecular glues has historically been serendipitous. acs.org The classic examples are the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which were later discovered to function by recruiting various zinc finger transcription factors (e.g., IKZF1, IKZF3) to the CRBN E3 ligase for degradation. researchgate.net
The rational design of molecular glues is a significant challenge because it requires inducing a new PPI rather than simply connecting two existing binders. biorxiv.org However, strategies are emerging to facilitate their discovery. One approach involves screening for compounds that can stabilize a transient or weak interaction between an E3 ligase and a potential neosubstrate. acs.org Another strategy is the development of covalent molecular glues, where an electrophilic "handle" on the molecule is designed to react with a specific residue on an E3 ligase, which can then recruit the target protein. biorxiv.orgacs.org
Hydrophobic Tagging Strategies
Hydrophobic tagging is a monofunctional degrader strategy that involves attaching a bulky, hydrophobic group to a ligand that binds a specific POI. nih.gov This approach, which results in a Hydrophobic Tag-Tethered Degrader (HyTTD), leverages the cell's protein quality control systems. rhhz.netchinesechemsoc.org The hydrophobic tag on the surface of the target protein mimics a patch of exposed hydrophobic residues, which is a characteristic of a misfolded or unfolded protein. nih.gov This "misfolded" state is recognized by cellular chaperones (like HSP70) and the UPS, leading to the ubiquitination and proteasomal degradation of the entire protein-ligand complex. researchgate.netnih.gov
A key example of this strategy is "this compound (3a)," a molecule designed to degrade Poly (ADP-ribose) polymerase 1 (PARP1). rhhz.net This compound consists of:
A POI binder : Olaparib, a known PARP1 inhibitor. rhhz.net
A Linker : A piperidine amine moiety. rhhz.net
A Hydrophobic Tag : A fluorene (B118485) group. rhhz.net
This this compound was shown to effectively induce the degradation of PARP1 in multiple cell lines, including MDA-MB-231. rhhz.net The HyTTD strategy is advantageous because it does not depend on a specific E3 ligase, potentially bypassing resistance mechanisms associated with E3 ligase downregulation. chinesechemsoc.org The molecular weight of HyTTDs is also generally lower than that of PROTACs, which may lead to better drug-like properties. acs.org
Various chemical moieties have been successfully used as hydrophobic tags.
| Hydrophobic Tag | Example Protein Target | Key Findings |
| Fluorene | PARP1 | This compound effectively degraded PARP1 in multiple cancer cell lines. rhhz.net |
| Adamantane | HaloTag7, SRC-1 | Adamantyl groups are effective hydrophobic tags with good cell permeability and stability. rhhz.netnih.gov |
| Boc3Arg | Not specified | tert-butyl carbamate-protected arginine has been used as a hydrophobic tag. acs.org |
| Pyrene, Carborane | Not specified | These have also shown potential for promoting protein degradation. acs.org |
This methodology expands the toolkit for targeted protein degradation, offering a distinct and complementary approach to the more established bifunctional degrader technologies. rhhz.net
Advanced Synthetic Methodologies for Degrader Library Generation
The empirical nature of PROTAC design, where the interplay between the warhead, linker, and E3 ligase ligand dictates the efficiency of ternary complex formation and subsequent degradation, requires the synthesis and screening of extensive compound libraries. technologynetworks.com Traditional linear synthesis approaches are often time-consuming and resource-intensive, limiting the accessible chemical space. researchgate.netnih.gov To overcome these hurdles, researchers have developed advanced synthetic methodologies that enable the rapid and modular assembly of diverse degrader libraries. These strategies, including multicomponent reactions, orthogonal and click chemistry, and solid-phase synthesis, have become instrumental in accelerating the discovery of potent and selective degraders. acs.orgsymeres.com
Multicomponent Reactions (MCRs) in Degrader Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like PROTACs. nih.govchemrxiv.org This approach significantly streamlines the synthesis process, enhances atom economy, and allows for the rapid generation of diverse compound libraries from simple starting materials. nih.govnih.gov
The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully adapted for PROTAC synthesis. nih.govnih.gov A modular platform using these MCRs has been developed to assemble heterobifunctional protein degraders, demonstrating the versatility of this approach. acs.org For instance, a library of BRD4-degrading PROTACs was synthesized by combining different isocyanide-based linkers, a (+)-JQ1-based carboxylic acid as the warhead, and various amine or acid components. nih.govacs.org One study reported the synthesis of piperazine-based PROTACs, such as compound 32 , in good yields using a split Ugi reaction. acs.org This strategy is particularly advantageous as piperazine is a privileged structure in PROTAC design, known to improve solubility and metabolic stability. acs.org The ability to rapidly vary each component in the MCR setup allows for an efficient exploration of the chemical space to identify potent degraders. researchgate.net
Table 1: Representative Ugi Reaction for the Synthesis of a BRD4-Degrading PROTAC Library nih.govacs.org This table is interactive. Click on the headers to sort.
| PROTAC | Amine Component | Isocyanide Component | Carboxylic Acid (Warhead) | Carbonyl Source | Yield (%) |
|---|---|---|---|---|---|
| 27-31 | Tritylamine | Isocyanide-CRBN Ligand | (+)-JQ1-acid | Formaldehyde | 55-82 |
| 32-36 | Piperazine | Isocyanide-CRBN Ligand | (+)-JQ1-acid | Paraformaldehyde | 63-83 |
| 45 | Methylamine | Isocyanide-VHL Ligand | (+)-JQ1-acid | Paraformaldehyde | 40 |
| 46-47 | Piperazine | Isocyanide-VHL Ligand | (+)-JQ1-acid | Paraformaldehyde | 42-87 |
Orthogonal and Click Chemistry Approaches
Orthogonal and "click" chemistry strategies have emerged as powerful tools for the modular assembly of PROTACs. explorationpub.com Click chemistry, characterized by its high efficiency, mild reaction conditions, and bioorthogonality, is ideally suited for conjugating the distinct components of a PROTAC. technologynetworks.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction used in this context, forming a stable triazole ring as the linkage moiety. explorationpub.comrsc.org
This modular approach allows for the creation of extensive PROTAC libraries by simply "clicking" together various warhead-alkyne/azide and E3 ligase-azide/alkyne building blocks. researchgate.netrsc.org For example, a click chemistry platform was developed for the rapid synthesis of PROTACs targeting the BRD4 protein, using a JQ1-derived ligand and binders for CRBN and VHL E3 ligases. acs.org This method facilitates the systematic variation of linker length and composition, which is critical for optimizing ternary complex formation and degradation potency. nih.gov Another study detailed a modular click chemistry approach to generate a library of potential STING-degrading PROTACs, combining various STING binders with E3 ligase recruiters via PEG linkers with terminal azides or alkynes. uni-muenchen.de These strategies significantly accelerate the design-synthesis-test cycle in PROTAC development. rsc.org
Table 2: Modular Click Chemistry for STING-Degrader Library Synthesis uni-muenchen.de This table is interactive. Click on the headers to sort.
| Component 1 (STING Binder) | Linker | Component 2 (E3 Ligase Ligand) | Resulting PROTAC |
|---|---|---|---|
| STING Agonist-Alkyne | PEG-Azide | VHL Ligand | STING-VHL PROTAC |
| STING Agonist-Alkyne | PEG-Azide | CRBN Ligand | STING-CRBN PROTAC |
| STING Inhibitor-Alkyne | PEG-Azide | VHL Ligand | STING-VHL PROTAC |
Solid-Phase Synthesis Techniques for Degrader Development
Solid-phase synthesis (SPS) offers a robust and efficient alternative to traditional solution-phase methods for generating PROTAC libraries. acs.orgsci-hub.se By immobilizing one of the PROTAC components—typically the E3 ligase ligand—onto a solid support, the synthesis can be streamlined, as excess reagents and byproducts are easily removed by simple filtration and washing steps. This methodology significantly reduces the need for laborious purification, saving time and resources. rsc.orgucsf.edu
A notable example involves the development of a thalidomide-preloaded resin (TPR) for the facile synthesis of CRBN-recruiting PROTACs. rsc.orgucsf.edu This preloaded resin, containing a thalidomide moiety attached to a linker, allows for the straightforward conjugation of various protein kinase inhibitors. rsc.org This approach was used in the synthesis of a nanomolar BTK degrader, referred to as This compound , which utilized a despropenoyl derivative of ibrutinib as the targeting ligand. The use of the TPR simplified the synthesis, making the preparation of PROTACs more accessible to researchers without extensive synthetic chemistry expertise. ucsf.edu More recent developments have expanded solid-phase methods to include other E3 ligases like VHL and IAP, further broadening the utility of this technique for creating diverse PROTAC libraries. researchgate.net
Table 3: Solid-Phase Synthesis of a BTK Degrader rsc.org This table is interactive. Click on the headers to sort.
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Immobilization | Thalidomide derivative is attached to a solid-phase resin (e.g., aminomethyl polystyrene). |
| 2 | Linker Attachment | An ethylene-oxy linker is coupled to the immobilized thalidomide. |
| 3 | Warhead Coupling | The resin-bound thalidomide-linker is reacted with a warhead (e.g., ibrutinib derivative). |
| 4 | Cleavage | The final PROTAC is cleaved from the solid support. |
| 5 | Purification | Minimal purification is required as excess reagents were washed away in previous steps. |
Molecular Mechanisms and Structural Biology of Degrader 32 Variants
Ternary Complex Formation and Biophysical Characterization
The fundamental mechanism of a PROTAC requires the formation of a stable ternary complex, consisting of the target protein, the degrader molecule, and the recruited E3 ubiquitin ligase. For the ISOX-DUAL-based Degrader 32, research indicates a failure to form this productive ternary complex. acs.org
Stoichiometry and Stability of E3 Ligase-Degrader-Target Protein Complexes
Studies showed that the CRBN-recruiting thalidomide-based degraders, including the variant designated as this compound, were unable to induce the formation of a stable ternary complex with BRD4 and the CRBN E3 ligase. This inability to bring the E3 ligase in proximity to the target protein is the primary reason for the compound's lack of degradation activity.
Kinetic Aspects of Ternary Complex Assembly and Disassembly
Given that a productive and stable ternary complex is not formed, detailed kinetic data regarding its assembly and disassembly are not available. The "degrader collapse" mechanism prevents the necessary interactions for such a complex to exist in a state that could be kinetically characterized.
Structural Elucidation of Ternary Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
High-resolution X-ray co-crystal structures were pivotal in understanding the inactivity of this this compound variant. acs.org The structural data revealed an unexpected intramolecular interaction that precludes ternary complex formation. Instead of the thalidomide (B1683933) moiety of the degrader being available to bind to the CRBN E3 ligase, it folds back and binds directly to the target protein, BRD4.
This phenomenon, termed "degrader collapse," occurs as the thalidomide portion of the molecule interacts with the tryptophan residue at position 81 (Trp81) of the first bromodomain of BRD4 (BRD4 BD1). This interaction effectively sequesters the E3 ligase-recruiting moiety, making it unavailable to engage with CRBN. Consequently, the formation of the essential bridge between the target protein and the E3 ligase is blocked.
Proteasomal Recognition and Subsequent Target Protein Degradation via UPS
The degradation of Poly (ADP-ribose) polymerase 1 (PARP1) induced by this compound is mediated by the Ubiquitin-Proteasome System (UPS), a primary pathway for protein catabolism in eukaryotic cells. rhhz.netnih.gov Unlike traditional PROTACs that recruit a specific E3 ubiquitin ligase via a dedicated ligand, this compound operates as a Hydrophobic Tag Tethering Degrader (HyTTD). rhhz.net This strategy leverages a novel mechanism for inducing protein degradation by mimicking a naturally occurring cellular signal for protein removal: misfolding. rhhz.netnih.gov
The core mechanism involves the fluorene (B118485) moiety of this compound, which functions as a bulky hydrophobic tag. rhhz.net Upon binding of the Olaparib warhead to PARP1, the attached fluorene tag is displayed on the surface of the PARP1 protein. researchgate.net This appendage of a highly lipophilic group is thought to simulate a partially unfolded protein state, as the exposure of internal hydrophobic regions is a key indicator of protein misfolding. nih.govnih.gov
This artificially induced "misfolded" state of the PARP1-Degrader 32 complex is then recognized by the cell's endogenous quality control machinery. nih.govnih.gov Specifically, molecular chaperones, such as Heat Shock Protein 70 (Hsp70), identify these exposed hydrophobic patches. rhhz.netnih.gov Chaperones are critical components of the cellular stress response that typically assist in refolding denatured proteins or, if refolding is not possible, marking them for destruction. nih.govnih.gov In the case of the this compound-tagged PARP1, the chaperone system recognizes the complex as irretrievably misfolded and shuttles it towards the UPS for elimination. nih.govnih.gov This process ultimately leads to the poly-ubiquitination of the PARP1 protein, where multiple ubiquitin molecules are attached, serving as the definitive signal for degradation by the 26S proteasome. nih.govacs.org The proteasome then recognizes, unfolds, and proteolytically degrades the tagged PARP1. acs.orgoncoscience.us
This hydrophobic tagging approach provides a versatile method for protein degradation that hijacks a fundamental cellular protein quality control pathway. nih.govnih.gov
Mechanistic Distinction: Event-Driven Pharmacology vs. Occupancy-Driven Inhibition
The therapeutic action of this compound is fundamentally different from that of its parent compound, Olaparib, illustrating a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. rhhz.netnih.gov This distinction lies in how the molecule achieves its biological effect and has significant implications for potency, duration of action, and therapeutic potential.
Occupancy-Driven Inhibition
Traditional small-molecule inhibitors, such as Olaparib, function through an occupancy-driven mechanism. researchgate.net Their efficacy is directly dependent on binding to and continuously occupying the catalytic site of the target protein, in this case, PARP1. nih.govresearchgate.net To be effective, the inhibitor must be present at a sufficiently high concentration to ensure that a significant fraction of the target protein population is bound and inhibited at all times. nih.gov The therapeutic effect is stoichiometric; one inhibitor molecule inactivates one protein molecule at any given time, and the effect ceases once the inhibitor dissociates from its target. nih.gov This reliance on sustained high concentrations can increase the risk of off-target effects and require frequent dosing to maintain therapeutic levels. rhhz.net
Event-Driven Pharmacology
In sharp contrast, this compound operates via an event-driven mechanism. rhhz.netnih.gov Its function is not to simply block the active site of PARP1, but to trigger a specific event: the tagging of PARP1 for destruction. nih.gov Only a transient binding event is required for this compound to present its hydrophobic tag, initiating the recognition by the cellular degradation machinery. nih.gov
Once the PARP1 protein is ubiquitinated and targeted to the proteasome, the degrader molecule can dissociate and engage another PARP1 protein. This catalytic mode of action means a single molecule of this compound can induce the destruction of multiple target protein molecules. nih.gov Consequently, degraders can be effective at sub-stoichiometric concentrations, potentially leading to higher potency and a lower required dose compared to traditional inhibitors. nih.gov Furthermore, the duration of the pharmacological effect is not tied to the drug's half-life in circulation but to the time it takes for the cell to re-synthesize the target protein. nih.gov This provides a significant kinetic advantage and can lead to a more profound and durable suppression of the target pathway. nih.gov
This event-driven approach allows degraders to eliminate the entire protein, including its enzymatic and non-enzymatic scaffolding functions, offering a more complete shutdown of the target's activity compared to the functional blockade achieved by inhibitors.
Table 1: Comparison of Mechanistic Paradigms
| Feature | Occupancy-Driven Inhibition (e.g., Olaparib) | Event-Driven Pharmacology (e.g., this compound) |
|---|---|---|
| Mode of Action | Stoichiometric binding and blocking of target's active site. nih.gov | Catalytic tagging of target protein for degradation. nih.gov |
| Concentration | Requires high, sustained concentrations for target occupancy. nih.gov | Effective at sub-stoichiometric concentrations. nih.gov |
| Binding Requirement | Continuous binding to the active site is necessary for effect. nih.gov | Transient binding is sufficient to initiate degradation. nih.gov |
| Effect on Target | Inhibits a specific function (e.g., enzymatic activity). | Eliminates the entire protein, including all functions. |
| Duration of Action | Dependent on drug's pharmacokinetic profile and dissociation rate. nih.gov | Dependent on the target protein's re-synthesis rate. nih.gov |
| Molecular Relationship | 1 inhibitor molecule affects 1 target molecule at a time. | 1 degrader molecule can induce the degradation of multiple target molecules. nih.gov |
Target Protein Landscape and Selectivity Enhancement in Degrader 32 Research
Diverse Classes of Protein Targets Addressed by "Degrader 32" Type Compounds
Research has demonstrated the versatility of the TPD platform, with various molecules designated "this compound" being developed to target a wide array of proteins, from well-established drug targets to those previously considered "undruggable."
Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. While traditional kinase inhibitors have been successful, resistance often develops. TPD offers a powerful alternative by eliminating the kinase protein entirely.
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases, in conjunction with cyclin D, regulate the G1-S phase transition in the cell cycle. rhhz.net While selective CDK6 degraders have been developed, demonstrating the potential for synergistic anti-cancer effects, specific research identifying a CDK4/6-targeting compound named "this compound" is not prominent in the provided results. nih.gov However, the development of selective degraders for CDK4 and CDK6 is an active area of research. advfn.com
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway. A CRBN-dependent nanomolar BTK degrader, designated as This compound , was developed using a derivative of the inhibitor ibrutinib (B1684441) as the targeting ligand. nih.govresearchgate.net The development of BTK degraders is particularly important for overcoming resistance to ibrutinib, often caused by mutations like C481S. nih.gov
Transcription factors are notoriously difficult to target with traditional small molecules due to their lack of well-defined binding pockets. TPD provides a viable strategy to eliminate these proteins.
Bromodomain-containing protein 4 (BRD4): BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that regulate the transcription of key oncogenes like c-MYC. PROTAC BRD4 Degrader-32 (Compound 22) is a potent BRD4 degrader with a reported DC₅₀ of 0.20 nM. medchemexpress.eumedchemexpress.eu It connects a BRD4-binding domain to a CRBN-binding ligand via a unique carbon-carbon linked linker to induce BRD4 ubiquitination and degradation, showing promise for cancers such as hematological malignancies. medchemexpress.eumedchemexpress.eu
Androgen Receptor (AR): The AR is a critical driver of prostate cancer. Overcoming resistance to AR antagonists is a major clinical challenge. patsnap.com An AR degrader, ARD-61 , also referred to as PROTAC AR this compound, was developed and shown to be more effective than the antagonist enzalutamide (B1683756) at inhibiting tumor growth in certain xenograft models. patsnap.com Another study described an AR this compound that was less potent and effective than other compounds in the same series (30 and 31), highlighting the critical role of linker length in degrader efficacy. umich.edu
Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1/3): These transcription factors are targets of immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) and are crucial in the treatment of multiple myeloma. While some BTK PROTACs have been shown to nonspecifically degrade IKZF1 and IKZF3, specific degraders named "this compound" for these targets were not identified in the search results. nih.govresearchgate.net
Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. rhhz.net Overexpression of MDM2 leads to p53 degradation and cancer development. rhhz.net In 2019, an MDM2 degrader, this compound , was reported, which links the MDM2 ligand nutlin to the CRBN ligand lenalidomide. nih.govwisc.edu This degrader induced efficient MDM2 degradation with a DC₅₀ value of 23 nM in RS4;11 leukemia cells and was significantly more potent at inhibiting leukemia cell proliferation than an MDM2 inhibitor. nih.govresearchgate.netwisc.edu
Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is an enzyme critical for DNA single-strand break repair. A hydrophobic tagging-based PARP1 this compound (3a) was synthesized using the PARP1 binder Olaparib conjugated to a fluorene (B118485) group. rhhz.net This compound effectively induced PARP1 degradation in several triple-negative breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and HCC1937. rhhz.net
FK506-Binding Protein 12 (FKBP12): FKBP12 has been used as a model protein in the development of TPD technology. The first cell-permeable PROTAC was developed to degrade an artificially generated mutant form of FKBP12, demonstrating the feasibility of hijacking the UPS. nih.gov However, a specific degrader named "this compound" for FKBP12 was not found in the provided results.
SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2): SMARCA2 and the highly homologous SMARCA4 are ATP-dependent chromatin remodelers. PROTAC SMARCA2/4-degrader-32 (compound I-446) is a PROTAC that targets both SMARCA2 and SMARCA4 for degradation. medchemexpress.commedchemexpress.eumedchemexpress.eu It was shown to degrade these proteins in A549 cells with a DC₅₀ of less than 100 nM and a maximum degradation (Dmax) of over 90%. medchemexpress.commedchemexpress.eumedchemexpress.com The E3 ligase ligand for this degrader is (S)-(S,R,S,R)-AHPC-Me-N3. invivochem.com
Table 1: Examples of Compounds Designated "this compound" and Their Protein Targets
| Target Protein(s) | Specific Compound Name/Designation | Reported Findings | Cell Lines |
| MDM2 | This compound | Induces efficient MDM2 degradation (DC₅₀ = 23 nM). nih.govwisc.edu | RS4;11 leukemia cells |
| PARP1 | This compound (3a) | Effective degradation of PARP1. rhhz.net | MDA-MB-231, MDA-MB-468, HCC1937 |
| BRD4 | PROTAC BRD4 Degrader-32 (Compound 22) | Potent BRD4 degradation (DC₅₀ = 0.20 nM). medchemexpress.eumedchemexpress.eu | MOLT4 |
| BTK | This compound | Nanomolar, CRBN-dependent BTK degradation. nih.govresearchgate.net | Not specified |
| SMARCA2/4 | PROTAC SMARCA2/4-degrader-32 (I-446) | Degrades SMARCA2/4 (DC₅₀ <100 nM; Dmax >90%). medchemexpress.commedchemexpress.eu | A549 cells |
| Androgen Receptor | ARD-61 / PROTAC AR this compound | More potent than enzalutamide in some models. patsnap.com | MDA-MB-453 |
| Androgen Receptor | This compound | Less potent than other analogues (DC₅₀ = 92 nM). umich.edu | Not specified |
| EGFR | This compound | Potent EGFR degrader with a rigid piperidinyl linker. acs.org | Not specified |
Oncogenic Proteins (e.g., MDM2[18],[10], PARP1[13])
"Undruggable" Proteome Expansion through Targeted Degradation
A significant advantage of TPD is its ability to target proteins that have historically been considered "undruggable" with conventional small-molecule inhibitors. revvity.comcellsignal.comfrontiersin.org An estimated 80% of disease-related proteins lack the well-defined binding sites necessary for traditional inhibitor activity. lifearc.org TPD circumvents this limitation because it is an event-driven, rather than occupancy-based, process. rhhz.net High-affinity binding is not a prerequisite for degradation, allowing the use of low-affinity binders to effectively eliminate the target protein. frontiersin.org This opens up vast new possibilities for therapeutic intervention against targets like transcription factors and scaffolding proteins, which often lack enzymatic function but play critical roles in disease. researchgate.netfrontiersin.org By hijacking the cell's endogenous protein disposal systems, TPD provides a powerful tool to probe and drug a much larger portion of the proteome. cellsignal.comfrontiersin.org
Strategies for Enhancing Target Selectivity
Achieving high selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug. In TPD, selectivity can be influenced at multiple levels, from the initial binding events to the formation of the ternary complex and subsequent ubiquitination. scienceopen.comresearchgate.net
Several strategies are employed to enhance the target selectivity of degraders:
Linker Optimization: The linker that connects the target-binding ligand to the E3 ligase-recruiting ligand is a critical determinant of selectivity. Optimizing its length, rigidity, and chemical composition can enforce a specific conformation of the ternary (protein-degrader-E3 ligase) complex. scienceopen.comrsc.org This can favor the degradation of the intended target over closely related proteins by influencing the accessibility of lysine (B10760008) residues on the target protein for ubiquitination. acs.orgresearchgate.net For instance, replacing a flexible linker with a more rigid one has been shown to improve degradation effects. acs.org
E3 Ligase Selection: The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.govrsc.org By choosing a ligand for an E3 ligase that is preferentially expressed in the target tissue, it's possible to achieve tissue-selective protein degradation, thereby reducing systemic toxicity. researchgate.netrsc.org
Covalent Modifications: Introducing covalent warheads into the degrader design can increase target engagement and enhance selectivity. Reversible covalent modifications, in particular, offer a way to improve binding affinity and degradation efficiency while minimizing potential off-target side effects. scienceopen.comresearchgate.net
Targeted Delivery Systems: Advanced delivery strategies can improve the precision of protein degradation. acs.org
Aptamer Conjugation: Attaching PROTACs to aptamers—short, single-stranded DNA or RNA molecules that bind to specific cell surface receptors—can enhance tumor-selective delivery and reduce off-target effects. acs.org
Nanocarrier Formulations: Encapsulating degraders in nanocarriers like liposomes or polymeric micelles can overcome poor physicochemical properties and improve delivery to diseased tissues. mdpi.com These carriers can also be decorated with targeting ligands to further enhance site-specific accumulation. mdpi.com
Exploiting Ternary Complex Cooperativity: Selectivity can arise from the cooperative protein-protein interactions within the ternary complex. Sometimes, a degrader can induce favorable contacts between the target protein and the E3 ligase that are not present with off-target proteins, leading to preferential degradation of the intended target. scienceopen.com
By rationally designing degraders and employing these advanced strategies, researchers can develop highly selective therapies, expanding the druggable proteome and offering new hope for treating a wide range of diseases. rsc.org
E3 Ligase Substrate Receptor Specificity
"this compound" is a ribociclib-pomalidomide PROTAC, which means it is constructed from a derivative of the CDK4/6 inhibitor ribociclib (B560063), linked to pomalidomide (B1683931). acs.orgmdpi.comresearchgate.net The pomalidomide component of the molecule functions as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase complex. acs.orgmdpi.comresearchgate.net This recruitment is a critical step in the mechanism of action for "this compound," as it hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of its target protein. rsc.org
The degradation process is initiated when "this compound" forms a ternary complex, bringing together the target protein (CDK4) and the CRBN E3 ligase. mdpi.com This proximity enables the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. rsc.org Research has confirmed that the degradation of CDK4 by "this compound" is indeed CRBN-dependent. mdpi.comresearchgate.net In experiments where CRBN is deleted from cells, "this compound" fails to induce the degradation of its target, highlighting the absolute requirement of this specific E3 ligase substrate receptor for its activity. nih.gov
The specificity for CRBN is a key design feature of "this compound" and other pomalidomide-based degraders. While there are over 600 E3 ligases in the human genome, the ability to selectively engage a specific one like CRBN is crucial for predicting the degrader's behavior and potential off-target effects. nih.gov
Context-Dependent Degradation (e.g., cell line specific effects)
The efficacy of a protein degrader can be influenced by the cellular environment, a phenomenon known as context-dependent degradation. This can manifest as cell line-specific effects, where a degrader may exhibit varying levels of activity in different cancer cell lines. This variability can be attributed to several factors, including the expression levels of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system. springernature.com
For instance, the response of cancer cells to CDK4/6-targeting PROTACs has been shown to correlate with the specific reliance of the tumor model on CDK4 for cell cycle progression. springernature.com In a study evaluating the CDK4/6 degrader BSJ-02-162, the ER+ breast cancer cell line CAMA-1, which is highly dependent on CDK4, was particularly sensitive to its effects. springernature.com Conversely, other cell lines with different genetic backgrounds and dependencies may respond differently.
While specific studies on the context-dependent degradation of "this compound" across a wide panel of cell lines are not extensively detailed in the provided search results, the principle remains a critical consideration in its development and potential application. The degradation of CDK4 by "this compound" has been demonstrated in Jurkat cells, a human T-cell leukemia line. mdpi.comresearchgate.net However, its efficacy in other cancer cell lines would likely be influenced by the specific cellular context of those lines.
Homolog Selectivity via Degrader Design (e.g., CDK4 vs. CDK6 selectivity)
A significant challenge and opportunity in the development of CDK-targeting therapies is achieving selectivity between the highly homologous cyclin-dependent kinases, particularly CDK4 and CDK6. mdpi.com These two proteins share a high degree of sequence identity in their ATP-binding pockets, making it difficult for traditional small molecule inhibitors to distinguish between them. mdpi.com
"this compound" has been specifically highlighted for its ability to selectively degrade CDK4 over its close homolog, CDK6. mdpi.comresearchgate.net This selectivity is a noteworthy achievement of its design, which incorporates a 7-atom linker connecting the ribociclib and pomalidomide moieties. mdpi.comresearchgate.net The nature of the linker, including its length and composition, is a critical determinant of selectivity in PROTACs. researchgate.net It plays a crucial role in the geometry of the ternary complex, influencing the protein-protein interactions between the target and the E3 ligase, which can lead to preferential degradation of one homolog over another. mdpi.com
The table below summarizes the selectivity profile of "this compound" and a related compound.
| Degrader | Target Ligand | E3 Ligase Ligand | Linker | Primary Target | Selectivity | Cell Line |
| This compound | Ribociclib | Pomalidomide | 7-atom | CDK4 | Selective for CDK4 over CDK6 | Jurkat |
| pal-pom (33) | Palbociclib | Pomalidomide | Triazole-containing | CDK4 | 3-fold selectivity for CDK4 over CDK6 | MDA-MB-231 |
This ability to engineer selectivity through degrader design is a significant advantage of the PROTAC technology, allowing for the development of more precise therapeutic agents that can target specific drivers of disease while minimizing potential off-target effects.
Mechanisms of Degrader Resistance and Research Strategies for Overcoming Them
The emergence of drug resistance is a common challenge in cancer therapy, and targeted protein degraders are no exception. Understanding the potential mechanisms of resistance to "this compound" is crucial for its long-term clinical success and for developing strategies to overcome it.
Resistance to CDK4-selective degraders like "this compound" can arise through several mechanisms, broadly categorized as alterations in the target protein, the E3 ligase machinery, or the activation of bypass signaling pathways. nih.govnih.govaacrjournals.org
Mechanisms of Resistance:
Target Protein Mutations: Mutations in the CDK4 gene can prevent the degrader from binding to the CDK4 protein, thereby rendering it ineffective.
E3 Ligase Complex Alterations: Since "this compound" is CRBN-dependent, mutations or downregulation of CRBN or other components of the CRL4-CRBN complex can impair the formation of the ternary complex and subsequent degradation of CDK4. nih.gov
Upregulation of the Target or a Homolog: Increased expression of CDK4 could overwhelm the degrader's capacity. Alternatively, cancer cells might upregulate CDK6, a homolog that can compensate for the loss of CDK4 and is not targeted by "this compound". aacrjournals.org
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell proliferation independently of CDK4. Examples include the activation of the PI3K/AKT/mTOR pathway or the RAS/MAPK pathway. aacrjournals.orgspandidos-publications.com
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader, diminishing its efficacy.
Research Strategies to Overcome Resistance:
Combination Therapies: Combining "this compound" with inhibitors of potential bypass pathways is a promising strategy. For instance, co-administering a PI3K or MAPK inhibitor could prevent cancer cells from escaping the effects of CDK4 degradation.
Development of Dual or Pan-Degraders: To counter resistance through homolog upregulation, degraders that target both CDK4 and CDK6 could be employed. mdpi.com
E3 Ligase Swapping: If resistance arises due to alterations in CRBN, a degrader that utilizes a different E3 ligase (e.g., VHL) could be effective. biorxiv.org This "E3 ligase swap" approach highlights the modularity and adaptability of PROTAC technology.
Next-Generation Degraders: The development of more potent CRBN-engaging molecules, known as CELMoDs (Cereblon E3 Ligase Modulators), may be able to overcome some resistance mechanisms by more effectively degrading target proteins. nih.gov
The following table summarizes potential resistance mechanisms and corresponding research strategies.
| Resistance Mechanism | Research Strategy to Overcome |
| Target protein (CDK4) mutation | Develop next-generation degraders with altered binding modes. |
| E3 ligase (CRBN) alteration | Utilize degraders that recruit alternative E3 ligases (E3 ligase swap). |
| Upregulation of CDK6 | Use dual CDK4/CDK6 degraders. |
| Activation of bypass pathways (e.g., PI3K/AKT) | Combination therapy with inhibitors of the activated pathway. |
Continued research into these areas will be essential to maximize the therapeutic potential of "this compound" and other targeted protein degraders in the face of evolving cancer resistance.
Preclinical Research Applications and Biological Insights from Degrader 32 Studies
In Vitro Cellular Assays for Degradation Efficacy and Mechanism Assessment
The preclinical evaluation of "Degrader 32" has been centered on a series of in vitro cellular assays to determine its efficacy, mechanism of action, and impact on cellular pathways. These studies have been instrumental in characterizing its potential as a therapeutic agent, particularly in the context of leukemia.
The potency of "this compound" in promoting the degradation of its target, MDM2, has been quantified in human leukemia cell lines. In RS4;11 leukemia cells, which express wild-type p53, "this compound" induced efficient, concentration-dependent degradation of MDM2. researchgate.netpnas.orgmdpi.com
Key efficacy parameters determined in these studies include:
DC50 (half-maximal degradation concentration): The concentration of the degrader required to reduce the level of the target protein by 50%. For "this compound", this was determined to be 23 nM in RS4;11 cells. researchgate.netpnas.orgmdpi.com
Dmax (maximum degradation): The maximum percentage of protein degradation achievable. At a concentration of 100 nM, "this compound" achieved a Dmax of approximately 90%. mdpi.com
These studies demonstrate that "this compound" is a potent degrader of MDM2 at low nanomolar concentrations. The potent degradation of MDM2 also translated into significant anti-proliferative effects, with the compound inhibiting the growth of RS4;11 leukemia cells with an IC50 (half-maximal inhibitory concentration) value of 3.2 nM. researchgate.netpnas.org This level of potency is reported to be nearly 1,000-fold greater than that of the corresponding MDM2 inhibitor alone, highlighting the catalytic nature of PROTAC-mediated degradation. researchgate.netnih.gov
Table 1: In Vitro Efficacy of "this compound" in RS4;11 Leukemia Cells
| Parameter | Value | Cell Line |
|---|---|---|
| DC50 | 23 nM | RS4;11 |
| Dmax | ~90% (at 100 nM) | RS4;11 |
| IC50 | 3.2 nM | RS4;11 |
To confirm that the observed reduction in MDM2 levels was due to the intended PROTAC mechanism, co-treatment experiments with inhibitors of the ubiquitin-proteasome system (UPS) were conducted. The degradation of MDM2 is initiated when the PROTAC molecule forms a ternary complex with MDM2 and the CRBN E3 ligase, leading to the ubiquitination of MDM2 and its subsequent recognition and destruction by the 26S proteasome. nih.gov
Mechanistic studies revealed that the degradation process is indeed dependent on the proteasome. When RS4;11 cells were co-treated with "this compound" and the proteasome inhibitor MG132, the degradation of MDM2 was abolished. aacrjournals.org This finding confirms that the final step of protein elimination is carried out by the proteasome. Furthermore, to validate the involvement of the recruited E3 ligase, competition experiments were performed. The addition of excess Lenalidomide (B1683929), which binds to CRBN, prevented the degradation of MDM2, confirming that "this compound" functions by hijacking the CRL4-CRBN E3 ligase complex. rhhz.netaacrjournals.org
The formation of a productive ternary complex, consisting of the target protein (MDM2), the PROTAC ("this compound"), and the E3 ligase (CRBN), is a critical initiating step for protein degradation. nih.gov While specific Cellular Thermal Shift Assay (CETSA) data for "this compound" is not detailed in the reviewed literature, the fundamental mechanism of PROTACs relies on the ability to induce this proximity. The potent degradation observed at nanomolar concentrations strongly implies that "this compound" is efficient at promoting the formation of the MDM2-PROTAC-CRBN ternary complex within the cellular environment. nih.govresearchgate.net The significant improvement in potency compared to its parent inhibitor is a hallmark of successful, event-driven catalysis that is contingent on efficient ternary complex formation. mdpi.com
The primary downstream consequence of MDM2 degradation is the stabilization and activation of the tumor suppressor protein p53. rhhz.netmdpi.com MDM2 is a key negative regulator of p53, targeting it for ubiquitination and proteasomal degradation. rhhz.net By depleting MDM2, "this compound" disrupts this regulatory loop, leading to an accumulation of p53. mdpi.com
Western blot analyses in leukemia cell lines demonstrated that treatment with "this compound" leads to a robust increase in p53 protein levels. mdpi.com This reactivation of p53 function triggers downstream anti-tumor effects, most notably the induction of apoptosis, or programmed cell death. rhhz.netmdpi.com The potent anti-proliferative activity of "this compound" in leukemia cells is a direct result of this p53-mediated apoptotic response. rhhz.net Patent literature also indicates that treatment with "this compound" modulates the mRNA levels of both MDM2 and TP53 (the gene encoding p53). researchgate.net
Target Engagement and Ternary Complex Formation Assays (e.g., CETSA)
In Vivo Preclinical Models for Efficacy Evaluation and Pathway Validation
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. This involves testing the compound in animal models to assess its therapeutic potential in a whole-organism setting.
Despite the potent in vitro activity of "this compound" in leukemia cell lines, published literature and scientific reviews indicate that this specific compound has not been extensively evaluated in in vivo models. mdpi.comwisc.edu While other, distinct MDM2 degraders have demonstrated significant tumor regression in mouse xenograft models of leukemia, specific in vivo efficacy data for the Nutlin-Lenalidomide based "this compound" is not available in the reviewed sources. researchgate.netannualreviews.org The development of PROTACs often involves the synthesis and evaluation of numerous analogs, and it is common for only the most promising candidates with optimal all-around properties (including potency, selectivity, and pharmacokinetics) to be advanced into in vivo studies.
It appears that the designation "this compound" is used for several distinct chemical compounds in scientific literature, each with different protein targets and mechanisms of action. To ensure the accuracy and relevance of the information provided, please specify which "this compound" you are interested in from the options below:
A PARP1 degrader: This molecule utilizes a hydrophobic tagging strategy to induce the degradation of Poly (ADP-ribose) polymerase 1.
A PROTAC targeting SMARCA2/4: This proteolysis-targeting chimera is designed to degrade both SMARCA2 and SMARCA4 proteins.
A PROTAC targeting SMARCA2: This PROTAC is specifically aimed at the degradation of the SMARCA2 protein.
Once you clarify the specific "this compound" of interest, a detailed and accurate article can be generated that focuses solely on the requested compound and adheres to the structured outline provided.
Structure-Activity Relationships (SAR) for Degradation Potency and Selectivity[26],[27],[28],
Linker Modifications Affecting Degradation Efficiency and Selectivity
In studies involving a series of degraders designed to target both BRD4 and CBP/EP300, researchers synthesized "this compound" using a pomalidomide (B1683931) 4′-alkylC6-amine, indicating a specific linker structure. acs.org The research highlighted that even subtle changes to the linker can have profound effects. For instance, in a related series of VHL-recruiting degraders targeting BRD4, a clear structure-activity relationship (SAR) was observed where increasing the linker length led to a greater degree of protein ubiquitination at lower compound concentrations. acs.org This demonstrates the linker's role in optimizing the spatial arrangement between the E3 ligase and the target protein for efficient ubiquitin transfer.
However, the addition of a linker and E3 ligase ligand can also have unexpected consequences. In the development of the dual BRD4/CBP degraders, attaching the linker and E3 ligase ligand resulted in a significant and surprising drop in binding affinity for the CBP bromodomain, while simultaneously increasing affinity for BRD4. acs.org This shift in binary binding affinity underscores the linker's potential to alter the presentation of the target-binding warhead, thereby impacting selectivity before a ternary complex is even formed. This phenomenon, sometimes termed "degrader collapse," where the degrader molecule folds in on itself, can lead to a lack of activity and represents a significant challenge in rational degrader design. acs.org
Further illustrating the linker's importance, research on other degrader systems has shown that altering linker length can switch a degrader from dual-targeting to selective. For example, a lapatinib-based degrader was able to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader. This level of precision highlights the linker as a crucial module for fine-tuning a degrader's selectivity profile.
E3 Ligase Ligand Modifications and Their Impact
The choice and modification of the E3 ligase ligand are fundamental to a degrader's mechanism of action. This compound was synthesized using a pomalidomide-based component, meaning it hijacks the Cereblon (CRBN) E3 ligase. acs.orgrsc.org Pomalidomide is part of the immunomodulatory imide drug (IMiD) family, which are well-established CRBN ligands. rsc.orgfrontiersin.org
The selection of CRBN as the E3 ligase has several implications. CRBN-based ligands like pomalidomide are generally smaller in molecular weight compared to ligands for other E3 ligases like Von Hippel-Lindau (VHL), which can be advantageous for creating degraders with more drug-like properties. Consequently, a majority of degraders that have entered clinical trials are based on CRBN ligands.
However, CRBN ligands are not without their challenges. They are known to sometimes act as "molecular glues," altering the surface of CRBN to recruit and degrade naturally occurring proteins known as neo-substrates (e.g., IKZF1, IKZF3, GSPT1). This can lead to off-target effects. To mitigate this, researchers are exploring specific modifications to the CRBN ligand itself. Studies have suggested that the choice of attachment point for the linker on the pomalidomide scaffold is critical. Attaching the linker at the C5 position of the phthalimide (B116566) ring is one strategy proposed to minimize the degradation of neo-substrates. Furthermore, the presence of a hydrogen bond donor, such as an aromatic amine (NH), in the linker's connection to pomalidomide has been shown to be important for inducing the degradation of certain zinc-finger proteins, highlighting another layer of structural nuance in ligand-linker design.
In the specific case of the dual BRD4/CBP degraders, the use of pomalidomide in molecules like this compound was part of an effort to achieve balanced degradation. acs.org While cell-based assays were complicated by cytotoxicity, the biochemical data revealed that the pomalidomide-equipped degrader was capable of inducing ubiquitination of BRD4, confirming the functional engagement of the CRBN E3 ligase. acs.org This illustrates that even when binary affinity is skewed by the linker, a well-chosen E3 ligase ligand can still facilitate the necessary downstream step of ubiquitination, a critical insight for the continued development of multi-target degraders.
Compound and Reagent Table
| Compound/Reagent Name | Abbreviation/Alternate Name | Class/Function |
| This compound | - | Pomalidomide-based dual BRD4/CBP degrader |
| Pomalidomide | - | E3 Ligase Ligand (CRBN) |
| Lenalidomide | - | E3 Ligase Ligand (CRBN) |
| Thalidomide (B1683933) | - | E3 Ligase Ligand (CRBN) |
| (+)-JQ1 | JQ1 | BET Bromodomain Inhibitor |
| ISOX-DUAL 1 | 1 | Dual BRD4 and CBP/EP300 Inhibitor |
| BDOIA383 | 2 | Chemical Probe |
| VH032 | - | E3 Ligase Ligand (VHL) |
| Lapatinib | - | EGFR/HER2 Kinase Inhibitor |
| Nutlin | - | MDM2 Inhibitor |
Degrader Activity Data
| Degrader | Target(s) | E3 Ligase Ligand | Key Finding | Reference |
| This compound | BRD4 / CBP | Pomalidomide | Synthesized as a dual degrader; showed unbalanced affinity post-synthesis with higher affinity for BRD4. | acs.org |
| VHL-recruiting degraders (42-45) | BRD4 / CBP | VHL Ligand | Showed dose-dependent ubiquitination of BRD4. SAR indicated increased ubiquitination with longer linkers. | acs.org |
| Degrader 15 | BRD4 / CBP | VHL Ligand | Less active toward both bromodomains compared to other analogues in the series. | acs.org |
| Lapatinib-based degrader | EGFR / HER2 | VHL Ligand | Extension of linker by one ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader. | |
| MDM2 Degrader (Tang group) | MDM2 | Lenalidomide | Efficiently degraded MDM2 with a DC₅₀ of 23 nM in RS4;11 leukemia cells. | nih.gov |
Future Directions and Emerging Research Avenues in Degrader Technologies Inspired by Degrader 32
Expanding the Repertoire of Druggable E3 Ubiquitin Ligases
The vast majority of proteolysis-targeting chimeras (PROTACs) developed to date recruit a very small fraction of the more than 600 known E3 ubiquitin ligases in the human body, with most relying on Cereblon (CRBN) and von Hippel-Lindau (VHL). europa.eunih.govcapes.gov.br This limitation restricts the potential applications of targeted protein degradation. The future of the field is heavily invested in expanding this toolbox. nih.govcapes.gov.br
Harnessing a wider array of E3 ligases could unlock several key advantages:
Tissue-Specific Degradation : Many E3 ligases are expressed in specific tissues or are upregulated in certain disease states, such as cancer. europa.euacs.org Targeting these ligases could lead to tissue-selective degradation of a protein of interest (POI), thereby improving the therapeutic window and reducing systemic side effects. marinbio.com
Overcoming Resistance : Resistance to PROTACs can arise from mutations in the recruited E3 ligase, rendering the degrader ineffective. acs.org Having a diverse panel of E3 ligase recruiters would provide alternative therapeutic options to circumvent such resistance mechanisms.
Improved Degradation Efficacy : A given E3 ligase may not form a productive ternary complex (the crucial assembly of ligase, degrader, and target) for every protein. europa.eu Access to more E3 ligases increases the probability of finding an optimal pairing that leads to efficient ubiquitination and degradation.
Recent research has begun to make headway in this area, with new ligands being developed for ligases such as KEAP1, TRIM24, and members of the DCAF family. europa.euacs.org The exploration of the DCAF family is particularly promising, as they are a large group of E3 ligases, and some members have been validated as exploitable for targeted protein degradation. europa.eu
Development of Novel Degrader Modalities
Inspired by the foundational "two-heads-and-a-linker" concept of PROTACs, scientists are engineering a new generation of degraders with enhanced capabilities and entirely new functions.
Dual-Ligase Recruiting Degrader Platforms
A novel strategy to enhance degradation potency involves the recruitment of two different E3 ligases simultaneously by a single molecule. acs.orgresearchgate.netresearchgate.netnih.gov These heterotrivalent PROTACs are designed with a branched linker that connects a target-binding ligand to two distinct E3 ligase ligands, typically for CRBN and VHL. acs.orgresearchgate.netnih.gov
One of the most advanced examples, AB3067 , has demonstrated the potential of this approach. acs.orgresearchgate.netresearchgate.netnih.gov Research has shown that such dual-ligase degraders can induce faster and more profound protein degradation compared to their bivalent counterparts. acs.orgnih.gov This enhanced activity is believed to stem from an additive or synergistic effect of engaging two ubiquitination machineries at once. acs.orgnih.gov This strategy could also be a powerful tool to proactively combat resistance, as the simultaneous loss of function in two separate E3 ligases is far less probable than in one. acs.orgresearchgate.netnih.govacs.org
Covalent Degrader Design and Mechanisms
Covalent PROTACs represent another significant evolution in degrader design. These molecules form a permanent covalent bond with their target protein, offering distinct advantages over traditional, reversible-binding PROTACs. nih.gov While early thinking suggested that irreversible binding might hinder the catalytic, "hit-and-run" nature of PROTACs, studies have shown that covalent modification is fundamentally compatible with the degradation mechanism. frontiersin.orgresearchgate.net
There are two main types of covalent PROTACs:
Irreversible Covalent PROTACs : These form a permanent bond with the target protein. While they are consumed in the process and cannot act catalytically in the same way as reversible PROTACs, their strong binding can lead to very potent and durable degradation. researchgate.nettandfonline.com
Reversible Covalent PROTACs : This innovative approach uses chemical groups, such as α-cyano-acrylamides, that form a reversible covalent bond with a cysteine residue on the target protein. tandfonline.combiorxiv.org This allows for strong target engagement to facilitate degradation while still allowing the PROTAC to be regenerated and engage another target molecule once the first is destroyed. biorxiv.org An example, RC-1 , which targets BTK, demonstrated that this strategy can enhance intracellular accumulation and allow the molecule to function as both an inhibitor and a degrader. tandfonline.combiorxiv.org
The key benefit of covalent design is the potential to target proteins that lack deep binding pockets required for high-affinity non-covalent ligands, thereby expanding the "druggable" proteome. researchgate.net
Ribonuclease-Targeting Chimeras (RIBOTACs) and Dephosphorylation-Targeting Chimeras (PhoRC)
The conceptual framework of induced proximity is now being applied beyond protein degradation to modulate other classes of biomolecules. jci.orgresearchgate.netnih.gov
Ribonuclease-Targeting Chimeras (RIBOTACs) : These molecules are designed to degrade RNA instead of protein. biochempeg.comacs.org A RIBOTAC consists of an RNA-binding ligand connected by a linker to a moiety that recruits a ribonuclease (like RNase L). biochempeg.com This brings the enzyme into proximity with the target RNA, leading to its cleavage and degradation. biochempeg.com This technology offers a powerful strategy to target disease-causing non-coding RNAs or to silence gene expression at the mRNA level. biochempeg.comacs.org
Dephosphorylation-Targeting Chimeras (PhoRCs or PhosTACs) : These chimeras recruit a phosphatase enzyme to a specific protein to remove phosphate (B84403) groups. biochempeg.comutoronto.ca Since aberrant phosphorylation is a hallmark of many diseases, including cancer, PhoRCs offer a new way to modulate signaling pathways. nih.govbiochempeg.comutoronto.ca This approach can be more precise than inhibiting the kinases that add the phosphate groups, as it directly reverses the modification on the target protein. biochempeg.com
| Modality | Target Biomolecule | Recruited Effector | Mechanism of Action |
| PROTAC | Protein | E3 Ubiquitin Ligase | Induces ubiquitination and proteasomal degradation. |
| RIBOTAC | RNA | Ribonuclease (RNase) | Induces cleavage and degradation of target RNA. biochempeg.com |
| PhoRC | Phosphoprotein | Phosphatase | Induces dephosphorylation of the target protein. biochempeg.comutoronto.ca |
Photoactivatable (PHOTACs) and In-Assembly (CLIPTACs) Degrader Systems
A major challenge in drug development is ensuring that a therapeutic acts only where and when it is needed, to maximize efficacy and minimize off-target effects. PHOTACs and CLIPTACs are two innovative solutions to this challenge.
Photoactivatable (PHOTACs) : These are PROTACs that are engineered with a photosensitive "caging" group or a light-sensitive "photoswitch" (like an azobenzene). technologynetworks.comcas.orgexplorationpub.comcrimsonpublishers.com In their inactive state (in the dark), the molecule cannot form a productive ternary complex. technologynetworks.comresearchgate.net Upon irradiation with a specific wavelength of light, the molecule changes conformation and becomes active, triggering protein degradation. technologynetworks.comcas.orgcrimsonpublishers.com This provides an unprecedented level of spatiotemporal control, allowing researchers to precisely control the timing and location of protein degradation, which could significantly reduce side effects. technologynetworks.comcas.org
In-Assembly (CLIPTACs) : To overcome the poor cell permeability that can affect large PROTAC molecules, the CLIPTAC strategy involves synthesizing the degrader inside the cell. explorationpub.com This is achieved by administering two smaller, more permeable precursor molecules. explorationpub.comcrimsonpublishers.com One precursor contains the target-binding ligand attached to one half of a "click chemistry" pair (e.g., a trans-cyclooctene), and the second precursor contains the E3 ligase ligand attached to the other half (e.g., a tetrazine). explorationpub.com When both molecules are inside the cell, they "click" together via a bio-orthogonal reaction to form the active, full-sized degrader. explorationpub.comcrimsonpublishers.com
Computational and Artificial Intelligence (AI) Driven Design for Targeted Protein Degradation
The complexity of designing effective degraders—optimizing two ligands and a linker to foster a stable and productive ternary complex—presents a significant challenge. aganitha.ai Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this vast chemical space. researchgate.netmdpi.comcbirt.netnih.gov
Ternary Complex Prediction : Deep learning models can now predict the three-dimensional structure of the PROTAC-target-ligase ternary complex, an achievement that was once reliant on time-consuming experimental methods. researchgate.net This structural insight is crucial for understanding the protein-protein interactions that drive degradation. researchgate.net
Generative Design : AI can generate novel molecular structures for ligands and, crucially, for the linker component. researchgate.netmdpi.com Models like "DeLinker" use deep generative approaches to design linkers with optimal lengths and geometries to connect the two ends of the PROTAC effectively. mdpi.com
Virtual Screening and Property Prediction : Machine learning algorithms can rapidly screen enormous virtual libraries of compounds to identify promising ligands for both the target protein and the E3 ligase. aganitha.airesearchgate.net Furthermore, AI models can predict the degradation capacity (e.g., DC50 and Dmax values) and other critical drug-like properties of a designed PROTAC before it is synthesized, saving significant time and resources. researchgate.netcbirt.net
By integrating these computational approaches, researchers can accelerate the entire discovery pipeline, from hit identification to the optimization of potent and selective clinical candidates, making the development of the next generation of degraders faster and more efficient. aganitha.aimdpi.com
Systems Biology Approaches to Comprehend Degrader Biology and Network Perturbations
The development of targeted protein degradation technologies, including compounds such as "Degrader 32," represents a significant advancement in therapeutic strategies. To fully harness the potential of these molecules, it is imperative to understand their comprehensive impact on the intricate cellular machinery. Systems biology offers a powerful lens through which to view the widespread effects of degraders, moving beyond the singular target to map the resulting perturbations across the entire cellular network. By integrating multi-omics datasets, researchers can build a detailed picture of the molecular cascade that follows the degradation of a specific protein.
While specific systems biology studies on a compound explicitly named "this compound" targeting MDM2 are not extensively detailed in public research, a wealth of knowledge can be drawn from analogous PROTACs (Proteolysis Targeting Chimeras) that also target the E3 ubiquitin ligase MDM2. These studies provide a clear framework for how systems-level analyses can elucidate the complex biological consequences of degrader action.
Transcriptomic profiling of cells treated with MDM2 degraders has uncovered substantial shifts in gene expression. For example, in triple-negative breast cancer (TNBC) cells where the tumor suppressor p53 is inactivated, the degradation of MDM2 by a PROTAC resulted in the upregulation of genes targeted by the p53 family. aacrjournals.orgnih.gov This was a pivotal discovery, demonstrating that even without functional p53, eliminating its chief negative regulator, MDM2, can trigger compensatory signaling pathways. aacrjournals.orgnih.gov Further research identified the p53 family member TAp73 as the mediator of this response, which in turn initiated apoptosis in the cancer cells. aacrjournals.orgnih.govcancernetwork.com In a different therapeutic area, a whole-transcriptome analysis of the MDM2-PROTAC CL144, developed for bone regeneration, showed an upregulation of crucial osteogenic marker genes, explaining its regenerative capabilities at a molecular level. snu.ac.kr
Proteomic analyses offer a complementary view, detailing the changes in the cellular protein landscape. Targeted proteomics have verified the effective and lasting degradation of the MDM2 protein by degraders like KT-253 in acute lymphoblastic leukemia cells. aacrjournals.org Broader, unbiased proteomic methods are essential for uncovering unforeseen downstream consequences and potential mechanisms of resistance. For instance, as a central hub in the p53 signaling pathway, the degradation of MDM2 is anticipated to cause a significant rewiring of its protein-protein interaction (PPI) networks. jci.orgnih.gov Charting these alterations can shed light on how the cell adapts to the absence of MDM2.
By integrating transcriptomic and proteomic data, comprehensive network models can be constructed to illustrate the far-reaching effects of MDM2 degradation. These models can pinpoint disrupted signaling pathways, altered metabolic functions, and changes in fundamental cellular processes like cell cycle regulation and apoptosis. jci.orgembopress.org For instance, the stabilization of p53 in cells where it is functional, or the activation of p73 following MDM2 removal, sets off a chain of molecular events that can be systematically mapped, leading to a more thorough understanding of the degrader's mechanism of action. aacrjournals.orgnih.govcancernetwork.comnih.gov
Interactive Data Table: Representative Findings from Systems Biology Studies of MDM2 Degraders
| Study Focus | Degrader/Tool | Cell/Model System | Omics Approach | Key Findings | Citation |
|---|---|---|---|---|---|
| TNBC Therapy | MDM2-PROTAC | p53-inactivated TNBC cells | Transcriptomics | Upregulation of p53 family target genes, activation of TAp73-mediated apoptosis. | aacrjournals.orgnih.gov |
| Leukemia Therapy | KT-253 | RS4;11 ALL cells | Targeted Proteomics | Potent and sustained degradation of MDM2 protein. | aacrjournals.org |
| Bone Regeneration | CL144 | Mesenchymal stem cells | Whole-transcriptome analysis | Upregulation of osteogenic marker genes. | snu.ac.kr |
| Diabetic Nephropathy | Nutlin-3a (inhibitor) | Diabetic mice | Systems Biology Analysis | MDM2 inhibition impacts nephron development. | jci.org |
| p53 Activation | - | DNA-damaged cells | Biochemical Assays | DNA damage leads to MDM2 destabilization through auto-ubiquitination. | embopress.org |
This systems-level insight is not purely for academic understanding; it holds significant implications for the advancement of degrader technologies. By pinpointing the crucial network perturbations that lead to therapeutic outcomes, scientists can engineer next-generation degraders with enhanced potency and selectivity. Moreover, a comprehensive grasp of the cellular alterations can aid in the prediction and circumvention of potential toxicities, paving the way for safer and more effective treatments inspired by early-stage compounds like "this compound."
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess Degrader 32’s degradation efficiency and specificity?
- Methodological Answer : Utilize quantitative proteomics (e.g., DIA-NN with timsTOF Pro for global protein quantification ) and Simple Western technology for automated, high-throughput measurement of DC50/Dmax values with minimal lysate (3 µL per sample) . Include size-resolved protein analysis to confirm target specificity and rule out off-target degradation. For covalent degrader validation, employ chemoproteomic profiling (e.g., isotopic tandem orthogonal proteolysis-activity-based protein profiling, isoTOP-ABPP) to map covalent interactions with E3 ligase residues like RNF126 Cys32 .
Q. What experimental approaches confirm ternary complex formation between this compound, the target protein, and the E3 ligase?
- Methodological Answer : Combine biolayer interferometry (BLI) or surface plasmon resonance (SPR) for binding kinetics with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in the ternary complex . Structural validation can leverage molecular dynamics simulations (e.g., using Atommap’s physics-based platforms) to predict high-population ternary complex ensembles . For cellular contexts, use NanoBRET or split-luciferase assays to monitor ternary complex formation in live cells .
Q. How do researchers validate the involvement of specific E3 ligases (e.g., RNF126) in this compound-mediated degradation?
- Methodological Answer : Perform genetic knockdown/knockout of candidate E3 ligases (via CRISPR or siRNA) and monitor degradation rescue . Complement this with ubiquitin mapping proteomics (e.g., diGly remnant enrichment) to identify ubiquitination sites on the target protein . For covalent degraders, use activity-based probes to confirm engagement with E3 ligase active sites (e.g., RNF126 Cys32) .
Advanced Research Questions
Q. How can researchers optimize the covalent handle of this compound to enhance RNF126 engagement while minimizing off-target reactivity?
- Methodological Answer : Employ fragment-based ligand design guided by RNF126’s crystal structure (e.g., PDB 7S4E ). Test handle modifications (e.g., fumarate vs. acrylamide) using free-energy perturbation (FEP) calculations to predict binding affinities . Validate selectivity via cysteine-reactive chemoproteomic screens across diverse cell lines . Iterate designs using structure-activity relationship (SAR) studies with proteome-wide ubiquitinomics to monitor on-/off-target effects .
Q. What strategies integrate multi-omics data to resolve contradictions in this compound’s mechanism of action?
- Methodological Answer : Combine phosphoproteomics (e.g., DeepKinase’s DoTK platform ), ubiquitinomics, and transcriptomics to map downstream signaling perturbations. Use AI-driven predictive modeling (e.g., DIA-NN with statistical prioritization ) to correlate degradation efficiency with proteomic signatures. For conflicting data, apply Bayesian network analysis to identify context-dependent variables (e.g., cell-line-specific E3 ligase expression ).
Q. How can translational PK-PD modeling improve the in vivo efficacy prediction of this compound?
- Methodological Answer : Develop mechanistic PK-PD models incorporating ternary complex kinetics, proteasome turnover rates, and tissue distribution . Calibrate models using time-resolved degradation data (e.g., DC50/Dmax time courses ) and plasma pharmacokinetics from preclinical species. Validate predictions with orthotopic xenograft models monitored via longitudinal proteomics .
Q. What computational tools enable atomic-resolution design of this compound’s ternary complex?
- Methodological Answer : Use molecular dynamics (MD) simulations with enhanced sampling (e.g., metadynamics) to model ternary complex flexibility and ubiquitin transfer efficiency . Integrate X-ray crystallography (e.g., ACBI1 structure, PDB 7S4E ) and cryo-EM data to refine binding interfaces. Leverage machine learning platforms (e.g., Atommap ) to predict linker geometries that maximize productive E3 ligase engagement.
Q. How can high-throughput CRISPR screening identify synergistic combinations for this compound?
- Methodological Answer : Perform genome-wide CRISPR knockout screens in cancer cell lines treated with this compound to identify synthetic lethal partners (e.g., co-targeting CDK4 and SMARCA2 ). Validate hits using multiplexed proteomics to quantify degradation synergy and phosphoproteomic pathway analysis to map mechanistic crosstalk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
